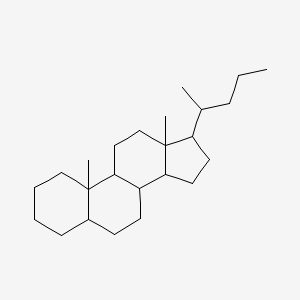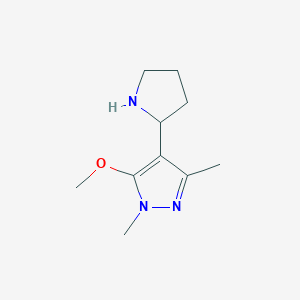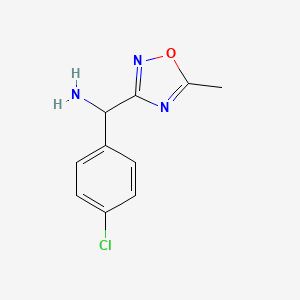![molecular formula C22H30O6 B12108925 [3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3’-(Hydroxymethyl)-4’,4’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[72101,6]dodecane-5,2’-cyclohexane]-1’-yl] acetate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3’-(Hydroxymethyl)-4’,4’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the spiro structure: This is achieved through a series of cyclization reactions, where the appropriate conditions such as temperature, solvent, and catalysts are carefully controlled.
Functional group modifications: Introduction of hydroxymethyl, dimethyl, and methylidene groups through specific reagents and reaction conditions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Various substitution reactions can occur, especially at the acetate group, where nucleophiles can replace the acetyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Hydroxide ions (OH⁻), amines (RNH₂).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical reactions.
Biology
In biological research, the compound’s potential interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition or as a probe for understanding biochemical pathways.
Medicine
The compound’s structural features make it a candidate for drug development. Its ability to undergo various chemical modifications allows for the design of derivatives with potential therapeutic properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism by which [3’-(Hydroxymethyl)-4’,4’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl] acetate exerts its effects depends on the specific context of its use. In biochemical applications, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- (1′S,3S,3aR,4R,6′S,7′R,7aR,9′S)-7′-Hydroxy-3-methoxy-7a-methyl-10′-methylenehexahydro-1H,11′H-spiro[2-benzofuran-4,5′- 3oxatricyclo[7.2.1.0~1,6~]dodecane]-2′,11′-dione .
- (4’-Formyl-3’,3’-dimethyl-10-methylidene-2,6’-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,5’-cyclohexene]-11-yl) acetate .
Uniqueness
The uniqueness of [3’-(Hydroxymethyl)-4’,4’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[72101,6]dodecane-5,2’-cyclohexane]-1’-yl] acetate lies in its specific combination of functional groups and spiro structure
Properties
IUPAC Name |
[3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-12-14-5-6-15-21(9-14,18(12)25)19(26)27-11-22(15)16(10-23)20(3,4)8-7-17(22)28-13(2)24/h14-17,23H,1,5-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWOPLHURKGKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C(C12COC(=O)C34C2CCC(C3)C(=C)C4=O)CO)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)


![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)

![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)

![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)


![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
